molecular formula C16H18ClN B15317634 N-benzyl-2,3-dihydro-1H-inden-1-aminehydrochloride

N-benzyl-2,3-dihydro-1H-inden-1-aminehydrochloride

Cat. No.: B15317634
M. Wt: 259.77 g/mol
InChI Key: OWIZYZJDRLPDDD-UHFFFAOYSA-N
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Description

N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a dihydroindenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Formation of the Indene Ring: The starting material, 2-indanone, undergoes a reduction reaction to form 2,3-dihydro-1H-inden-1-ol.

    Amination: The hydroxyl group in 2,3-dihydro-1H-inden-1-ol is replaced by an amine group through a nucleophilic substitution reaction using benzylamine.

    Hydrochloride Formation: The resulting N-benzyl-2,3-dihydro-1H-inden-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2-indanone.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the amination and hydrochloride formation steps.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of amine-containing compounds with biological targets.

Mechanism of Action

The mechanism by which N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with various receptors and enzymes in the body, particularly those involved in neurotransmission.

    Pathways Involved: It may modulate the activity of neurotransmitters such as dopamine and serotonin, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with a ketone group instead of an amine.

    2,3-dihydro-1H-inden-1-amine: Lacks the benzyl group but shares the dihydroindenylamine structure.

    N-benzyl-2,3-dihydro-1H-inden-1-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific combination of a benzyl group and a dihydroindenylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and in research applications.

Properties

IUPAC Name

N-benzyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIZYZJDRLPDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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